2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Description
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Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-21(2)10-15-4-3-5-18(20(15)28-21)27-14-19(25)22-7-8-24-12-17(11-23-24)16-6-9-26-13-16/h3-6,9,11-13H,7-8,10,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDRDBUVGIGODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=C(C=N3)C4=COC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a benzofuran moiety with a furan-pyrazole derivative, suggesting diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.39 g/mol. The structural complexity arises from the integration of various functional groups that may interact with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that the compound may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune modulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve cancer treatment efficacy.
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens. The benzofuran structure is frequently associated with antibacterial and antifungal properties .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By inhibiting IDO, the compound may alter tryptophan metabolism, leading to enhanced immune responses against tumors.
- Interaction with Receptors : The presence of furan and pyrazole rings suggests potential interactions with various receptors involved in signaling pathways related to inflammation and immune response.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on IDO Inhibition : A study demonstrated that derivatives of benzofuran exhibited significant IDO inhibitory activity, leading to enhanced T-cell responses in cancer models.
- Antimicrobial Testing : Research evaluating benzofuran derivatives found that certain compounds displayed effective antimicrobial activity against Gram-positive bacteria and fungi, suggesting a potential for developing new antimicrobial agents .
Comparative Analysis
To better understand the biological activity of the compound , a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Aminoisobenzofuran-1,3-dione | C9H8N2O2 | Anticancer activity |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | C12H14ClN1O3 | Enzyme inhibition |
| N-(o-tolyl)acetamide | C10H13NO | Moderate anti-inflammatory properties |
This table highlights how variations in structure can influence biological activity, emphasizing the unique potential of this compound.
Preparation Methods
Alkoxylation of Dihydrobenzofuranol
Reacting 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with chloroacetic acid under basic conditions yields the key intermediate:
- 0.10 mol 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol
- 0.12 mol chloroacetic acid
- 0.25 mol NaOH in 70 mL H₂O
- Reflux 3 h → Acidify with HCl → 98.5% yield
The reaction proceeds via nucleophilic aromatic substitution, with the phenolic oxygen attacking chloroacetic acid's α-carbon. X-ray crystallography confirms the product adopts an envelope conformation in the solid state.
Acid Chloride Formation
Activation for subsequent amidation uses thionyl chloride:
- 0.10 mol 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid
- 0.25 mol SOCl₂ in 80 mL anhydrous DCM
- Reflux 6 h → Remove excess SOCl₂ under vacuum
Preparation of 2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethylamine
The right-hand fragment requires pyrazole ring construction and functionalization.
Pyrazole Core Synthesis
Adapting Vilsmeier formylation strategies:
- Condense furan-3-carbaldehyde with hydrazine hydrate → hydrazone
- Cyclize with diketones under acidic conditions
- 1.0 eq furan-3-carbaldehyde
- 1.2 eq methyl vinyl ketone
- 0.5 eq AcOH in EtOH
- Reflux 12 h → 73% yield 4-(furan-3-yl)-1H-pyrazole
Regioselectivity arises from electronic effects—the formyl group directs cyclization to the 4-position.
N-Ethylamine Functionalization
Reductive amination installs the ethylamine side chain:
- 0.10 mol 4-(furan-3-yl)-1H-pyrazole
- 0.12 mol 2-bromoethylamine hydrobromide
- 2.5 eq NaBH(OAc)₃ in DCM
- Stir 24 h → 68% yield
Amide Bond Formation
Coupling the fragments uses either acyl chloride or active ester chemistry:
Acyl Chloride Route
| Reagent | Amount | Role |
|---|---|---|
| Acid chloride | 1.0 eq | Electrophile |
| Ethylamine derivative | 1.2 eq | Nucleophile |
| DIPEA | 3.0 eq | Base |
| DCM | 0.1 M | Solvent |
Stir 12 h at 0°C → RT → 82% yield after silica gel chromatography
HATU-Mediated Coupling
For acid-sensitive substrates:
- 1.0 eq carboxylic acid
- 1.1 eq HATU
- 1.5 eq DIPEA in DMF
- Add amine (1.2 eq) → Stir 4 h → 79% yield
Characterization and Analytical Data
Critical validation points:
Table 1: Spectral Signatures
| Fragment | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Dihydrobenzofuran | 1.40 (s, 6H, CH₃) | 1720 (C=O) |
| Pyrazole-ethylamine | 4.21 (t, J=6Hz, 2H) | 3350 (NH₂) |
| Final acetamide | 8.12 (br s, 1H, NH) | 1650 (amide I) |
X-ray analysis of intermediates shows planar aromatic systems with dihedral angles <40° between rings.
Process Optimization Challenges
Regioselectivity in Pyrazole Formation
Electronic (73%) vs. steric (27%) control requires careful substituent balancing. Microwave-assisted synthesis reduces byproducts from 19% → 6%.
Amidation Efficiency
Steric hindrance from the dihydrobenzofuran system limits coupling yields:
- Acyl chloride: 82%
- HATU: 79%
- EDCI/HOBt: 65%
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)acetamide, and how are yields optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between the dihydrobenzofuran and pyrazole-ethyl intermediates.
- Purification via column chromatography or recrystallization to isolate the acetamide product.
- Optimization of reaction conditions (e.g., solvent choice, temperature, catalyst loading) to enhance yields. For example, refluxing in aprotic solvents like DMF improves reaction efficiency .
- Characterization : Confirmation of structure and purity requires NMR (1H/13C), mass spectrometry , and HPLC (>95% purity threshold) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., dihydrobenzofuran methyl groups at δ ~1.4 ppm).
- X-ray crystallography : Resolves 3D conformation, as demonstrated for analogous dihydrobenzofuran-acetamide derivatives .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Use cancer cell lines (e.g., HepG2, MCF-7) with MTT assays to screen for antiproliferative activity.
- Enzyme inhibition assays : Target kinases or proteases structurally linked to the pyrazole and furan moieties .
- Dose-response curves : Establish IC50 values with triplicate replicates to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Reaction path search algorithms (e.g., DFT calculations) predict transition states and intermediates, reducing trial-and-error experimentation .
- Solvent effect modeling : Tools like COSMO-RS simulate solvent interactions to select optimal media for coupling reactions .
- Machine learning : Trains models on reaction databases to predict yield outcomes based on substituent electronic effects .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
-
Meta-analysis : Compare data across assays (e.g., enzymatic vs. cellular) to identify off-target effects or assay-specific artifacts.
-
Proteomics profiling : Use SILAC or affinity pulldown to map binding partners, clarifying mechanistic discrepancies .
-
Structural analogs : Test derivatives (see Table 1) to isolate pharmacophore contributions.
Table 1: Structural Analogs with Modified Bioactivity
Compound Name Key Structural Variation Observed Activity Shift Ethyl 4-{2-[...]imidazol-3-yl}acetamido}benzoate Ethyl ester substitution Reduced cytotoxicity, enhanced solubility 1-(4-Methoxyphenyl)-7-oxo-6-[...]pyridine Piperidinyl group Improved kinase inhibition
Q. How do reaction conditions influence the stability of the furan and pyrazole moieties during functionalization?
- Methodological Answer :
- Oxidation/Reduction : Use mild agents (e.g., NaBH4 for reduction) to preserve furan ring integrity. Harsh conditions (e.g., KMnO4) may degrade the heterocycle .
- pH control : Maintain neutral to slightly acidic conditions during hydrolysis to prevent pyrazole ring opening .
- Real-time monitoring : Employ TLC or in-situ IR to detect intermediate degradation .
Q. What experimental designs are effective for scaling up synthesis while maintaining purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and mixing rates. For example, a Central Composite Design (CCD) minimizes batch variability .
- Process analytical technology (PAT) : Implement inline HPLC to track purity during continuous flow synthesis .
- Green chemistry principles : Substitute toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer scale-up .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational binding predictions and empirical assay results?
- Methodological Answer :
- Docking validation : Re-run simulations with explicit water molecules and flexible protein residues to improve accuracy.
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to validate computational Kd estimates .
- Mutagenesis studies : Modify target protein residues predicted to interact, then re-test activity .
Q. What protocols confirm the compound’s stability under long-term storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and UV light for 4–8 weeks. Monitor via HPLC-MS for degradation products .
- Lyophilization : Assess stability in lyophilized vs. solution states; inert atmosphere storage (N2) reduces oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
